![molecular formula C15H18ClN5O B3011272 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine CAS No. 2415565-16-9](/img/structure/B3011272.png)
4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine
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Overview
Description
4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine is a potent and selective inhibitor of the protein kinase CK1, which plays a crucial role in various cellular processes such as circadian rhythm regulation, DNA damage response, and Wnt signaling. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's, and Parkinson's.
Mechanism of Action
4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine selectively inhibits CK1 by binding to the ATP-binding site of the kinase, preventing its activity. This inhibition leads to downstream effects on various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling.
Biochemical and Physiological Effects:
The inhibition of CK1 using 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine has been shown to have significant biochemical and physiological effects in various disease models. In cancer, inhibition has been shown to reduce tumor growth and metastasis, while in Alzheimer's and Parkinson's, inhibition has been linked to reduced protein aggregation and improved cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine in lab experiments include its potent and selective inhibition of CK1, which allows for specific targeting of this kinase in various disease models. However, its limitations include its relatively complex synthesis process and potential off-target effects on other kinases.
Future Directions
For research on 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine include further investigation of its potential therapeutic applications in various diseases, including cancer, Alzheimer's, and Parkinson's. Additionally, research on its mechanism of action and potential off-target effects could provide insights into its broader effects on cellular processes. Finally, the development of more efficient synthesis methods and optimization of its pharmacokinetic properties could improve its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine involves a multi-step process, starting from the reaction between 2-chloro-5-nitropyrimidine and 1-piperidinylmethylamine, followed by reduction and further reaction with ethyl 2-bromoacetate. The compound is then purified using chromatography techniques to obtain the final product.
Scientific Research Applications
The selective inhibition of CK1 by 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine has been shown to have significant implications in various diseases. In cancer, CK1 has been found to play a role in tumor growth and metastasis, and inhibition of CK1 using this compound has shown promising results in reducing tumor growth in preclinical models. In Alzheimer's and Parkinson's, CK1 has been linked to the accumulation of toxic proteins, and inhibition using this compound has shown potential in reducing protein aggregation and improving cognitive function.
properties
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-2-12-7-14(20-10-19-12)21-5-3-13(4-6-21)22-15-17-8-11(16)9-18-15/h7-10,13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFBAIZWIJDMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine |
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